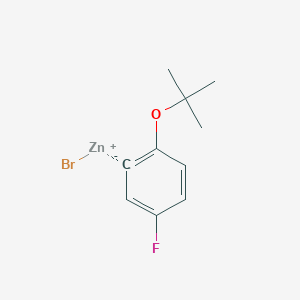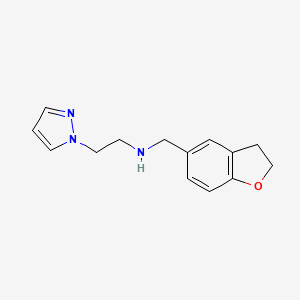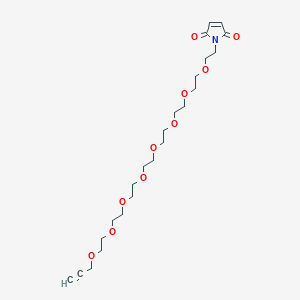
Mal-PEG8-Propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-PEG8-Propargyl is a compound that combines a maleimide group with a polyethylene glycol (PEG) chain and a terminal propargyl group. The maleimide group is known for its reactivity with thiol groups, while the PEG chain enhances the solubility of the compound in aqueous media. The terminal propargyl group allows for further functionalization through click chemistry reactions with azide-bearing compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG8-Propargyl typically involves the following steps:
PEGylation: The PEG chain is introduced by reacting a PEG derivative with a maleimide compound. This step often uses reagents like N-hydroxysuccinimide (NHS) esters to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG8-Propargyl undergoes several types of chemical reactions:
Michael Addition: The maleimide group reacts with thiol groups to form stable thioether bonds.
Click Chemistry: The terminal propargyl group reacts with azide-bearing compounds to form triazole linkages.
Common Reagents and Conditions
Michael Addition: Typically involves thiol-containing compounds and is carried out under mild conditions.
Click Chemistry: Uses copper(I) catalysts and azide-containing reagents under ambient conditions.
Major Products Formed
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Triazole Linkages: Formed from the reaction of the propargyl group with azides.
Aplicaciones Científicas De Investigación
Mal-PEG8-Propargyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Employed in the development of drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Mal-PEG8-Propargyl involves its functional groups:
Maleimide Group: Reacts with thiol groups through a Michael addition reaction, forming stable thioether bonds.
Propargyl Group: Engages in click chemistry reactions with azide-bearing compounds, forming triazole linkages.
Comparación Con Compuestos Similares
Similar Compounds
Pomalidomide-PEG8-Propargyl: Similar structure but includes a pomalidomide-based cereblon ligand.
Propargyl-PEG1-Acid: Contains a shorter PEG chain and a terminal carboxylic acid group.
Uniqueness
Mal-PEG8-Propargyl is unique due to its combination of a maleimide group, an 8-unit PEG chain, and a terminal propargyl group. This structure provides enhanced solubility, reactivity, and versatility in various applications .
Propiedades
Fórmula molecular |
C23H37NO10 |
|---|---|
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C23H37NO10/c1-2-6-27-8-10-29-12-14-31-16-18-33-20-21-34-19-17-32-15-13-30-11-9-28-7-5-24-22(25)3-4-23(24)26/h1,3-4H,5-21H2 |
Clave InChI |
HBLAYHORGYLSED-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


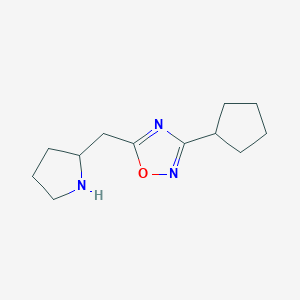
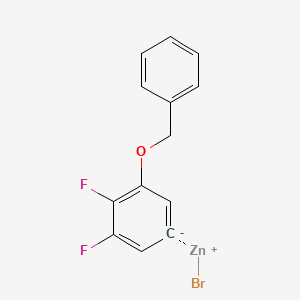
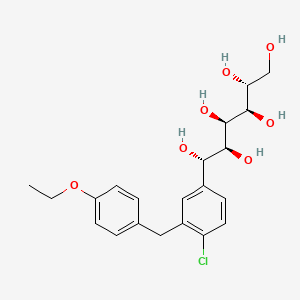
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
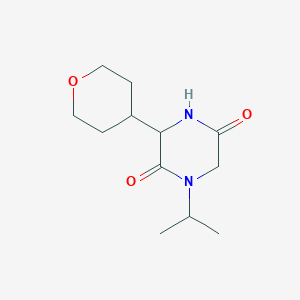
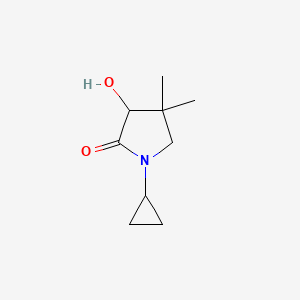
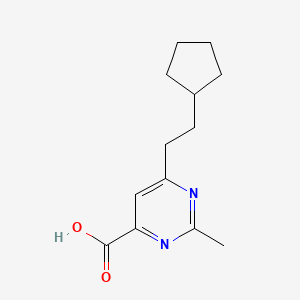
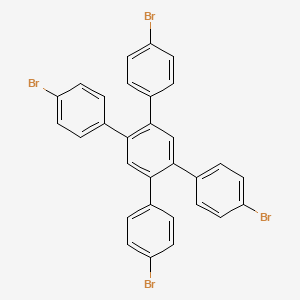
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)
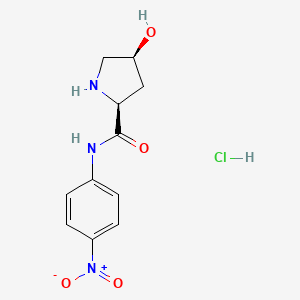
![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)
